N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Overview
Description
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a nitrobenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Sulfonamide Formation: The nitrobenzenesulfonamide moiety is introduced through sulfonation reactions, typically involving sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Coupling: Boron reagents and palladium catalysts are commonly employed.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted triazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to its targets, while the nitrobenzenesulfonamide moiety can contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
- N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide
Uniqueness
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorobenzyl group and the nitrobenzenesulfonamide moiety may confer enhanced antimicrobial properties and stability .
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O4S/c16-12-4-1-3-11(7-12)9-20-10-17-15(18-20)19-26(24,25)14-6-2-5-13(8-14)21(22)23/h1-8,10H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWBMGGFGDHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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